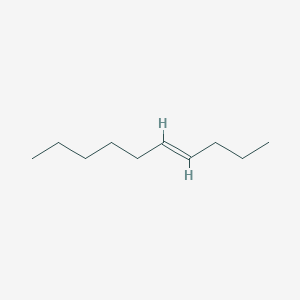

trans-4-Decene

Übersicht

Beschreibung

trans-4-Decene: is an organic compound with the molecular formula C10H20 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” designation indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Dehydration of Alcohols: One common method for synthesizing trans-4-Decene involves the dehydration of 4-decanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and elevated temperatures to remove a water molecule from the alcohol, forming the double bond.

Elimination Reactions: Another method involves the elimination of hydrogen halides from 4-decyl halides. This reaction can be facilitated by a strong base, such as potassium hydroxide, under reflux conditions.

Industrial Production Methods:

Catalytic Cracking: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures and pressures.

Olefins Metathesis: This method involves the redistribution of olefinic (alkene) bonds, using a catalyst such as a transition metal complex. This process can produce a mixture of alkenes, including this compound.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-4-Decene can undergo oxidation reactions, typically forming epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: This compound can be reduced to form alkanes. Hydrogenation using a catalyst such as palladium on carbon can convert this compound to decane.

Addition Reactions: this compound can participate in addition reactions, where reagents such as hydrogen halides (e.g., hydrogen chloride) or halogens (e.g., bromine) add across the double bond, forming haloalkanes.

Polymerization: Under certain conditions, this compound can undergo polymerization to form polyalkenes, which are useful in various industrial applications.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution at room temperature.

Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst at elevated temperatures and pressures.

Addition: Hydrogen chloride gas or bromine in an inert solvent like carbon tetrachloride at room temperature.

Major Products:

Oxidation: Epoxides or diols.

Reduction: Decane.

Addition: Haloalkanes such as 4-chlorodecane or 4-bromodecane.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Catalysis

- Olefin Metathesis : trans-4-Decene serves as a model compound in studying catalytic processes, particularly in olefin metathesis. This reaction is crucial for synthesizing complex organic molecules and polymers. The compound aids in the development of new catalysts that enhance reaction efficiency and selectivity.

Organic Synthesis

- Starting Material : It is utilized as a precursor in the synthesis of more complex organic compounds. Researchers leverage its reactivity to create derivatives that can be further modified for various applications.

Biological and Medicinal Applications

Biological Studies

- Investigating Biological Activity : The compound is employed in studies exploring the biological activity of alkenes and their derivatives. Its interactions with biological systems can reveal insights into the mechanisms of action of similar compounds.

Pharmaceuticals

- Precursor for Drug Synthesis : this compound is used as a building block in the synthesis of pharmaceutical compounds. Its derivatives are being studied for potential therapeutic properties, including anti-cancer activities .

Industrial Applications

Polymer Production

- Polyalkenes Manufacturing : The compound plays a vital role in producing polyalkenes, which are essential materials in the plastics industry. These polymers are used to manufacture various products ranging from packaging materials to automotive parts.

Lubricants

- Synthetic Lubricants : It acts as an intermediate in producing synthetic lubricants, which have superior properties compared to conventional lubricants. These lubricants are used in automotive and industrial applications due to their enhanced performance characteristics.

Case Studies and Research Findings

Several studies highlight the utility of this compound in various applications:

-

Catalyst Development :

- A study demonstrated that this compound could enhance the efficiency of catalysts used in olefin metathesis reactions, leading to higher yields of desired products while minimizing by-products.

- Pharmaceutical Synthesis :

-

Polymer Engineering :

- In industrial settings, this compound has been integral in developing new polyolefin materials that exhibit improved thermal stability and mechanical strength compared to traditional polymers.

Wirkmechanismus

Molecular Targets and Pathways:

Catalytic Reactions: In catalytic processes, trans-4-Decene interacts with the active sites of catalysts, facilitating the breaking and forming of chemical bonds.

Biological Interactions: In biological systems, this compound can interact with enzymes and other proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

cis-4-Decene: The “cis” isomer of 4-Decene, where the hydrogen atoms on the double bond are on the same side, resulting in a more bent structure.

1-Decene: An isomer with the double bond at the first carbon atom, exhibiting different chemical properties and reactivity.

2-Decene: An isomer with the double bond at the second carbon atom, also showing distinct reactivity compared to trans-4-Decene.

Uniqueness:

Structural Differences: The “trans” configuration of this compound gives it a more linear structure compared to its “cis” counterpart, affecting its physical properties such as boiling point and solubility.

Reactivity: The position of the double bond in this compound influences its reactivity in chemical reactions, making it distinct from other isomers like 1-Decene and 2-Decene.

Biologische Aktivität

trans-4-Decene is an unsaturated hydrocarbon belonging to the alkene family, specifically classified as a linear 10-carbon chain compound. Its chemical structure features a double bond between the fourth and fifth carbon atoms, which imparts unique biological and chemical properties. This article explores the biological activity of this compound, focusing on its interactions in biochemical pathways, its role in synthetic chemistry, and its potential applications in pharmaceuticals and materials science.

Chemical Formula: C10H18

Molecular Weight: 142.25 g/mol

CAS Number: 19398-89-1

This compound is characterized by its double bond, which plays a crucial role in its reactivity and biological interactions. The compound can undergo various reactions such as oxidation, reduction, and addition, making it a versatile building block in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including enzymes and receptors. This interaction often influences metabolic pathways and cellular functions:

- Enzyme Interactions: this compound can act as a substrate or inhibitor for specific enzymes involved in lipid metabolism. Its structural similarity to natural fatty acids allows it to participate in biochemical reactions that modify lipid profiles within cells.

- Catalytic Reactions: In catalytic processes, this compound interacts with active sites of catalysts, facilitating the breaking and forming of chemical bonds. This property is particularly important in the development of new catalysts for olefin metathesis, a reaction widely used in organic synthesis.

Catalysis and Organic Synthesis

This compound serves as a model compound in catalytic studies, particularly in olefin metathesis reactions. Research has demonstrated that it can achieve high turnover numbers (TON) when used with advanced catalyst systems:

| Catalyst | Substrate | Total Conversion (%) | Selectivity (%) | Effective TON |

|---|---|---|---|---|

| 2a | This compound | 48 | 98 | 570,000 |

| 2b | This compound | 15 | 98 | 31,000 |

This table summarizes findings from studies investigating the self-metathesis of this compound using different catalysts .

Pharmaceutical Applications

This compound is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that lead to biologically active derivatives. The compound's role as an intermediate in synthetic pathways highlights its importance in drug development.

Case Studies

-

Catalytic Performance Study:

A study compared the catalytic performance of this compound with other alkenes under varying conditions. Results indicated that this compound exhibited superior reactivity under specific catalyst systems, suggesting its potential for industrial applications in producing high-value chemicals . -

Antimicrobial Activity Investigation:

Although direct studies on this compound's antimicrobial properties are sparse, research on related compounds suggests that modifications to its structure could yield effective antimicrobial agents. This avenue remains an area for future exploration .

Future Directions

The ongoing research into the biological activity of this compound suggests several promising directions:

- Exploration of Derivatives: Investigating derivatives of this compound could reveal new bioactive compounds with potential therapeutic applications.

- Enhanced Catalytic Systems: Further development of catalysts utilizing this compound may improve efficiency and selectivity in industrial processes.

- Antimicrobial Development: Given the structural similarities with known antimicrobial agents, there is potential for developing new antibiotics based on modifications of this compound.

Eigenschaften

IUPAC Name |

(E)-dec-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVOPSCRHKEUNJ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871304 | |

| Record name | (4E)-4-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-89-1 | |

| Record name | (4E)-4-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Dec-4-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4E)-4-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dec-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.